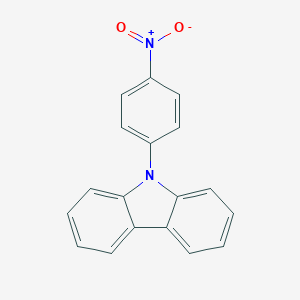

9-(4-Nitrophenyl)-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(4-nitrophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-20(22)14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGXAOCJQUZBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347772 | |

| Record name | 9-(4-Nitrophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16982-76-6 | |

| Record name | 9-(4-Nitrophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-(4-Nitrophenyl)-9H-carbazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 9-(4-Nitrophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a significant organic compound in the field of materials science and a potential scaffold in medicinal chemistry. The document details its molecular structure, spectroscopic characteristics, and crystallographic data. Furthermore, it outlines established experimental protocols for its synthesis and characterization, making it a valuable resource for researchers. The potential applications, particularly in organic electronics, are also discussed, supported by diagrams illustrating key experimental and logical workflows.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of a planar carbazole ring system linked to a nitrophenyl group at the nitrogen atom. This substitution significantly influences its electronic and photophysical properties.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 288.30 g/mol | [1][2][3] |

| CAS Number | 16982-76-6 | [1][2][3] |

| Melting Point | 208-209 °C[3] / 211 °C (484.2 K)[4] | [3][4] |

| Appearance | Yellow, block-like crystals | [4] |

| XLogP3 | 4.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Molecular and Crystal Structure

The molecular architecture of this compound has been extensively studied using single-crystal X-ray diffraction. The carbazole ring system is noted to be essentially planar.[4][5] The nitrobenzene ring, however, is oriented at a significant dihedral angle to the plane of the carbazole moiety. This angle has been reported as 53.08 (4)°.[4] In the solid state, the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which can lead to the formation of dimers.[4]

Table 2: Crystal Structure Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a (Å) | 8.356 (2) | [4] |

| b (Å) | 21.620 (5) | [4] |

| c (Å) | 8.153 (2) | [4] |

| β (°) | 105.592 (4) | [4] |

| Volume (ų) | 1418.7 (6) | [4] |

| Z | 4 | [4] |

| Temperature (K) | 292 | [4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the N-arylation of carbazole. The following protocol is a generalized procedure based on published methods.[4]

Materials:

-

Carbazole

-

1-Nitro-4-iodobenzene (or a similar activated nitrobenzene)

-

Potassium hydroxide (KOH) or another suitable base

-

Solvent (e.g., 1-nitrobenzene used as both reactant and solvent)[4]

Procedure:

-

Carbazole (e.g., 3.0 mmol, 501.6 mg) and potassium hydroxide (e.g., 5.0 mmol, 280.0 mg) are dissolved in 1-nitrobenzene (10 ml).[4]

-

The mixture is stirred and heated, leading to the formation of a clear orange solution.[4]

-

The reaction is monitored for completion (e.g., by TLC).

-

Upon completion, the solvent is removed by evaporation under reduced pressure.[4]

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethyl acetate, to yield the final product.[4]

Caption: Workflow for the synthesis of this compound.

Structural and Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques.

X-ray Crystallography:

-

Single crystals suitable for diffraction are grown from a solution (e.g., by slow evaporation).

-

Data is collected using a single-crystal X-ray diffractometer, such as a Siemens SMART CCD area-detector.[4]

-

The structure is solved using direct methods and refined on F².[4]

Spectroscopy:

-

¹H and ¹³C NMR: Spectra are recorded on an NMR spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃).[4] The resulting spectra are used to confirm the proton and carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: FTIR spectra are often obtained using the KBr wafer technique to identify characteristic functional group vibrations.[1]

-

Mass Spectrometry (MS): GC-MS analysis is used to determine the molecular weight and fragmentation pattern of the compound.[1] The top mass-to-charge ratio (m/z) peak is observed at 288, corresponding to the molecular ion.[1]

Caption: Standard workflow for the characterization of the title compound.

Spectroscopic Data Summary

-

¹H NMR (CDCl₃): A published spectrum shows characteristic signals including a doublet at approximately 8.48 ppm and multiplets between 7.35 and 7.80 ppm, corresponding to the aromatic protons on the carbazole and nitrophenyl rings.[4]

-

Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 288, which corresponds to the molecular ion [M]⁺. The second-highest peak is observed at m/z 241.[1]

-

IR Spectroscopy (KBr Wafer): The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule, such as N-O stretching for the nitro group and C-H and C=C stretching for the aromatic rings.[1]

Applications and Reactivity

Carbazole-based compounds are of significant interest due to their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties.[6][7] These characteristics make them prime candidates for applications in organic electronics.

-

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in OLEDs due to their high triplet energy and good charge-transporting properties.[4][6] this compound itself emits blue luminescence in both the solid state and in organic solutions when irradiated with UV light, making it a material of interest for blue emitters.[4]

-

Synthetic Intermediate: This compound serves as a useful intermediate for constructing more complex carbazole derivatives with extended aromatic systems for various electronic and photophysical applications.[4]

-

Biological Activity of Derivatives: While the specific biological activity of this compound is not extensively documented in the provided results, the broader class of N-substituted carbazole derivatives has been investigated for various pharmacological activities, including antimicrobial and neuroprotective effects.[8][9] For instance, other nitrophenyl-containing carbazole structures have been evaluated for their antibacterial and antifungal properties.[9]

Caption: Relationship between molecular structure, properties, and applications.

References

- 1. This compound | C18H12N2O2 | CID 625649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16982-76-6 [chemicalbook.com]

- 3. exchemistry.com [exchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]

- 7. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 9-(4-Nitrophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 9-(4-Nitrophenyl)-9H-carbazole, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document details its structural parameters, experimental protocols for its synthesis and characterization, and a logical workflow for its scientific investigation.

Core Molecular Structure

This compound (C₁₈H₁₂N₂O₂) is an aromatic compound featuring a central carbazole ring system linked to a 4-nitrophenyl group at the 9-position of the carbazole nitrogen. The molecule's geometry and electronic properties are significantly influenced by the spatial arrangement of these two aromatic moieties.

Crystallographic Data

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1] The asymmetric unit contains one molecule of this compound. A key structural feature is the non-planar conformation of the molecule, where the carbazole and nitrophenyl rings are twisted with respect to each other. The dihedral angle between the mean plane of the carbazole ring system and the nitrobenzene ring is 53.08 (4)°.[1] This twisted conformation arises from steric hindrance between the hydrogen atoms on the carbazole and nitrophenyl rings.

The carbazole ring system itself is nearly planar. In the crystal lattice, molecules of this compound form dimers through intermolecular C-H···O hydrogen bonds.[1]

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical formula | C₁₈H₁₂N₂O₂ |

| Formula weight | 288.30 |

| Temperature | 292(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.356(2) Åb = 21.620(5) Åc = 8.153(2) Åβ = 105.592(4)° |

| Volume | 1418.7(6) ų |

| Z | 4 |

| Density (calculated) | 1.350 Mg/m³ |

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| N1-C12 | 1.396(2) |

| N1-C13 | 1.4181(16) |

| N1-C9A | 1.397(2) |

| N2-O1 | 1.2123(18) |

| N2-O2 | 1.221(2) |

| N2-C16 | 1.472(2) |

| C1-C2 | 1.379(3) |

| C1-C9A | 1.399(2) |

Table 3: Selected Bond Angles for this compound

| Angle | Degrees (°) |

| C12-N1-C13 | 125.13(11) |

| C9A-N1-C13 | 126.13(13) |

| C9A-N1-C12 | 108.73(13) |

| O1-N2-O2 | 123.49(15) |

| O1-N2-C16 | 118.26(15) |

| O2-N2-C16 | 118.25(14) |

| C2-C1-C9A | 121.23(18) |

Table 4: Selected Torsion Angles for this compound

| Angle | Degrees (°) |

| C12-N1-C13-C14 | 49.21(18) |

| C9A-N1-C13-C18 | 49.3(2) |

| C15-C16-N2-O1 | -173.49(15) |

| C17-C16-N2-O2 | -173.46(15) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 9-arylcarbazoles is the Ullmann condensation reaction. While various modern cross-coupling reactions like the Buchwald-Hartwig amination exist for the formation of C-N bonds, the Ullmann reaction provides a classical and often high-yielding route.

Protocol: Ullmann Condensation

-

Reactants:

-

Carbazole

-

1-Iodo-4-nitrobenzene (or 1-bromo-4-nitrobenzene)

-

Potassium carbonate (K₂CO₃) as the base

-

Copper(I) iodide (CuI) as the catalyst

-

A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane.

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (1.0 eq.), 1-iodo-4-nitrobenzene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (e.g., DMF) via syringe.

-

Heat the reaction mixture to reflux (typically 120-150 °C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride and stir for 30 minutes.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

-

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of CDCl₃. Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure: Use the same sample prepared for ¹H NMR. Acquire the ¹³C NMR spectrum. The chemical shifts (δ) are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Procedure:

-

Thoroughly grind approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.[2]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

3. UV-Visible (UV-Vis) Spectroscopy

-

Instrument: A double-beam UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) for analysis.

-

Fill a quartz cuvette with the dilute solution and another with the pure solvent to serve as a reference.

-

Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and structural characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization.

This guide provides foundational knowledge and practical protocols for the study of this compound. The provided data and methodologies can serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel carbazole derivatives.

References

An In-depth Technical Guide to the Core Properties of C18H12N2O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C18H12N2O2 represents a diverse group of isomeric compounds, several of which are of significant interest to the scientific community due to their potent biological activities. This technical guide provides a comprehensive overview of the core properties, synthesis, and mechanisms of action of key C18H12N2O2 isomers, with a focus on their applications in research and drug development.

Key Isomers and Their Physicochemical Properties

Several isomers of C18H12N2O2 have been identified and studied. The most prominent among them include Tryptanthrin, Indirubin, Xantocillin, and the synthetic compound UK-5099. Their fundamental physicochemical properties are summarized in the table below for easy comparison.

| Property | Tryptanthrin | Indirubin | Xantocillin | UK-5099 |

| IUPAC Name | Indolo[2,1-b]quinazoline-6,12-dione | 2'H,3H-Spiro[indole-3,3'-indol]-2,2'-dione | 4,4'-((1Z,3Z)-2,3-Diisocyanobuta-1,3-diene-1,4-diyl)diphenol | (2E)-2-Cyano-3-(1-phenyl-1H-indol-3-yl)prop-2-enoic acid |

| Molar Mass | 288.29 g/mol | 288.29 g/mol | 288.31 g/mol | 288.30 g/mol |

| Appearance | Bright yellow crystalline solid | Red to deep purple crystalline powder | Solid powder | Solid |

| Melting Point | 267-269 °C | >300 °C (decomposes) | Not readily available | Not readily available |

| Solubility | Soluble in DMSO, DMF | Poorly soluble in most solvents | Soluble in DMSO | Soluble in DMSO (57 mg/mL) |

| CAS Number | 13220-57-0 | 479-41-4 | 580-74-5 | 56396-35-1 |

Synthesis and Experimental Protocols

The synthesis of these isomers is crucial for their further investigation and potential therapeutic applications. The following sections detail common laboratory-scale synthesis protocols.

Synthesis of Tryptanthrin

Tryptanthrin can be synthesized through several routes. A common and efficient method involves the condensation of isatoic anhydride with isatin.

Protocol:

-

A mixture of isatoic anhydride (1.0 eq) and isatin (1.0 eq) is suspended in a suitable high-boiling solvent such as toluene or dimethylformamide (DMF).

-

A catalytic amount of a base, like triethylamine (Et3N) or pyridine, is added to the mixture.

-

The reaction mixture is heated to reflux for several hours (typically 4-16 hours) and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/DMF, to yield pure Tryptanthrin as a bright yellow solid.

Another approach involves a one-pot synthesis from anthranilic acid and isatin using thionyl chloride.

Synthesis of Indirubin

Indirubin synthesis often involves the condensation of isatin with indoxyl or its derivatives.

Protocol:

-

Isatin (1.0 eq) is dissolved in a suitable solvent, such as water or a mixture of water and an organic solvent like ethanol.

-

A solution of indoxyl (or a precursor that generates indoxyl in situ, such as indoxyl acetate) (1.0 eq) is prepared separately.

-

The indoxyl solution is added dropwise to the isatin solution under constant stirring.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

A purple precipitate of Indirubin forms upon mixing.

-

The precipitate is collected by filtration, washed with water and then with a cold organic solvent (e.g., ethanol) to remove impurities.

-

The product can be further purified by recrystallization.

A tunable synthesis method using molybdenum-catalysed generation of indoxyl allows for selective production of indirubin over its isomer indigo by controlling the reaction temperature.[1]

Biological Activity and Signaling Pathways

The isomers of C18H12N2O2 exhibit a wide range of biological activities, primarily in the realm of cancer and inflammation. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Tryptanthrin: A Multi-Targeted Agent

Tryptanthrin has demonstrated significant anti-cancer and anti-angiogenic properties. Its mechanism of action involves the targeting of multiple signaling pathways.

-

VEGFR2-Mediated ERK1/2 Signaling Pathway: Tryptanthrin inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] This inhibition prevents the downstream activation of the ERK1/2 signaling pathway, which is crucial for endothelial cell proliferation, migration, and tube formation.[2]

Caption: Tryptanthrin inhibits angiogenesis by blocking the VEGFR2-mediated ERK1/2 signaling pathway.

-

MAPK Signaling Pathway: In colorectal cancer cells, Tryptanthrin has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] It can decrease the expression of p-Erk while increasing the expression of p-p38 and p-Jnk, leading to cell cycle arrest and apoptosis.[3][4]

Caption: Tryptanthrin modulates the MAPK pathway, inhibiting cell growth and inducing apoptosis.

Indirubin: An Inhibitor of STAT3 Signaling

Indirubin, a major bioactive component of traditional Chinese medicine, is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6][7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival. Indirubin and its derivatives have been shown to directly inhibit Src kinase activity, which in turn prevents the phosphorylation and activation of STAT3.[5][7] This leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[5][6][7]

References

- 1. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00400C [pubs.rsc.org]

- 2. Tryptanthrin inhibits angiogenesis by targeting the VEGFR2-mediated ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antitumor Effects of Tryptanthrin on Colorectal Cancer by Regulating the Mitogen-Activated Protein Kinase Signaling Pathway and Targeting Topo I and IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-(4-Nitrophenyl)-9H-carbazole

CAS Number: 16982-76-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-(4-Nitrophenyl)-9H-carbazole, a heterocyclic aromatic compound. The information collated is intended to support research, development, and application activities by furnishing key physical, chemical, and synthetic data. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, this guide also summarizes the known biological activities of structurally related carbazole derivatives to provide a contextual framework for potential research directions.

Core Compound Information

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The addition of a 4-nitrophenyl group at the 9-position of the carbazole ring significantly influences its electronic and chemical properties.

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 288.3 g/mol | [1][2] |

| Melting Point | 208-209 °C | |

| XLogP3 | 4.8 | [1] |

| Exact Mass | 288.089877630 Da | [1] |

| Monoisotopic Mass | 288.089877630 Da | [1] |

Spectral Data

A summary of available spectral data is presented below. This information is critical for compound identification and characterization.

| Spectral Data Type | Key Peaks/Signals | Source |

| GC-MS | m/z Top Peak: 288, m/z 2nd Highest: 241, m/z 3rd Highest: 242 | [1] |

| ¹H NMR (CDCl₃, p.p.m.) | 8.48 (d), 7.75 (d), 8.15 (d), 7.50 (m, 4H), 7.35 (t, J= 6.6 Hz, 2H) | [3] |

| IR (KBr Wafer) | Data available, specific peaks not enumerated in the source. |

Experimental Protocols

A documented experimental protocol for the synthesis of this compound is available, providing a clear method for its preparation in a laboratory setting.[3]

Synthesis of this compound

Materials:

-

Carbazole (0.5 mmol, 83.6 mg)

-

Potassium hydroxide (5.0 mmol, 280.0 mg)

-

1-Nitrobenzene (10 ml)

Procedure:

-

Carbazole and potassium hydroxide are dissolved in 1-nitrobenzene.

-

The mixture is heated to obtain a clear orange solution.

-

The reaction is allowed to proceed, after which the solvent is evaporated.

-

The resulting crude product is purified to yield this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

Potential Biological Activities of Related Carbazole Derivatives

While specific bioactivity data for this compound is limited in the reviewed literature, the broader class of N-substituted carbazole derivatives, including those with nitrophenyl moieties, has been investigated for various biological activities. These findings may suggest potential avenues of research for the title compound.

A review of N-substituted carbazole derivatives highlights several areas of biological interest.[4] For instance, a carbazole derivative containing a 1-carbazole-9-yl-2-(4-nitro-phenyl)-4,5-diphenyl-1H-1-yl-amino)-ethanone moiety demonstrated potent antimicrobial activity against B. subtilis, S. aureus, E. coli, and K. pneumoniae.[4] Another study found that a 5-[(9H-carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine exhibited notable antibacterial and antifungal properties.[5] Furthermore, various carbazole derivatives have been explored for their anti-inflammatory and neuroprotective activities.[4]

The diagram below illustrates the general classes of biological activity reported for nitrophenyl-carbazole derivatives and related compounds.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties and a clear synthetic pathway. While its specific biological role is an area requiring further investigation, the known activities of structurally similar compounds suggest that it may be a valuable molecule for screening in antimicrobial, anti-inflammatory, and neuroprotective assays. This guide provides a foundational dataset to support such future research endeavors.

References

- 1. This compound | C18H12N2O2 | CID 625649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16982-76-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Allure of the Nitro Group: An In-depth Technical Guide to the Electronic Properties of Nitrophenyl-Substituted Carbazoles

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the nitro functionality onto the carbazole framework gives rise to a class of molecules with tunable and highly desirable electronic properties. This technical guide provides a comprehensive overview of the synthesis, photophysical and electrochemical characteristics, and computational analysis of nitrophenyl-substituted carbazoles. This information is critical for the rational design of novel materials for applications ranging from organic electronics to advanced sensing and therapeutics.

Synthetic Strategies: Accessing the Core Architectures

The synthesis of nitrophenyl-substituted carbazoles is primarily achieved through two robust and versatile methodologies: the Cadogan reaction and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The Cadogan reaction offers a direct route to the carbazole core via reductive cyclization of a 2-nitrobiphenyl precursor. This method is advantageous for its tolerance of a wide range of functional groups. A typical protocol involves the deoxygenation of the nitro group using a phosphine reagent, such as triphenylphosphine, in a high-boiling solvent.

The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for constructing the carbazole scaffold by forming a carbon-carbon bond between a carbazole boronic acid or ester and a nitrophenyl halide. This method offers excellent control over the substitution pattern on both the carbazole and the nitrophenyl moieties.

A generalized synthetic workflow for preparing nitrophenyl-substituted carbazoles is depicted below.

Caption: General synthetic routes to nitrophenyl-substituted carbazoles.

Photophysical Properties: Harnessing Light Absorption and Emission

The introduction of a nitrophenyl group significantly influences the photophysical properties of the carbazole core, primarily through the establishment of an intramolecular charge transfer (ICT) character. The electron-donating carbazole moiety and the electron-withdrawing nitrophenyl group create a "push-pull" system.

UV-Vis Absorption and Fluorescence Emission

Nitrophenyl-substituted carbazoles typically exhibit absorption maxima in the UV-to-visible region. The position of the absorption bands is sensitive to the substitution pattern and the solvent polarity. Similarly, their fluorescence emission is characterized by a noticeable Stokes shift, which is also influenced by the solvent environment (solvatochromism). This behavior is a hallmark of ICT, where the excited state has a more polar character than the ground state.

Table 1: Photophysical Data for Selected Nitrophenyl-Substituted Carbazoles

| Compound | Substitution Pattern | Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) |

| 9-(4-Nitrophenyl)-9H-carbazole | 9-(4-Nitrophenyl) | Dichloromethane | ~350 | ~520 | Not Reported |

| 2-Nitro-3-phenyl-9H-carbazole | 2-Nitro, 3-Phenyl | Dichloromethane | 260-410 | 400 | Not Reported |

| 3,6-Di(4-nitrophenyl)-9-hexyl-9H-carbazole | 3,6-Di(4-nitrophenyl) | Not Specified | Not Reported | 585 | Not Reported |

Note: The data presented are compiled from various sources and experimental conditions may vary.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of a nitrophenyl-substituted carbazole derivative.

Materials:

-

Spectrophotometer (UV-Vis)

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Nitrophenyl-substituted carbazole sample

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, toluene)

-

Reference dye for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄)[1][2][3][4][5][6][7]

Procedure:

-

Sample Preparation: Prepare a stock solution of the carbazole derivative in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-10 µM.

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectra of the diluted sample solutions. The absorbance at the excitation wavelength for fluorescence measurements should be kept below 0.1 to avoid inner filter effects.

-

-

Fluorescence Emission Measurement:

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a suitable wavelength range.

-

-

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

-

Measure the absorbance of the reference dye at the same excitation wavelength as the sample.

-

Record the emission spectrum of the reference dye under identical experimental conditions as the sample.

-

Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1][2][3][4][5][6][7]

-

Electrochemical Properties: Probing Redox Behavior

Cyclic voltammetry (CV) is a key technique for investigating the electrochemical properties of nitrophenyl-substituted carbazoles. It provides information on the oxidation and reduction potentials, which are crucial for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

The carbazole moiety is typically associated with reversible oxidation processes, while the nitrophenyl group undergoes reduction. The position and number of nitro groups, as well as other substituents, can significantly modulate these redox potentials.

Table 2: Electrochemical Data for Selected Nitrophenyl-Substituted Carbazoles

| Compound | Substitution Pattern | Oxidation Potential (E_ox vs. Fc/Fc⁺) (V) | Reduction Potential (E_red vs. Fc/Fc⁺) (V) |

| 9-Phenylcarbazole | 9-Phenyl | ~1.28 | Not Typically Observed |

| 3,6-Dibromo-9-phenylcarbazole | 3,6-Dibromo, 9-Phenyl | ~1.53 | Not Typically Observed |

Note: The data presented are compiled from various sources and experimental conditions may vary. Ferrocene/ferrocenium (Fc/Fc⁺) is a common internal reference.[8]

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a nitrophenyl-substituted carbazole derivative.

Materials:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl or SCE; counter electrode, e.g., platinum wire)

-

Nitrophenyl-substituted carbazole sample

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Internal reference standard (e.g., ferrocene)

Procedure:

-

Solution Preparation: Prepare a solution of the carbazole derivative (typically 1 mM) in the solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Cyclic Voltammogram Acquisition:

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe oxidation, and then reverse the scan to a negative potential to observe reduction.

-

Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

-

-

Internal Referencing: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram to determine the Fc/Fc⁺ redox couple potential. All potentials should be reported relative to this internal standard.

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Computational Insights: Unveiling Electronic Structure

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for elucidating the electronic structure and predicting the photophysical properties of nitrophenyl-substituted carbazoles.

DFT calculations can provide optimized molecular geometries, HOMO and LUMO energy levels, and electron density distributions. TD-DFT, on the other hand, is used to predict UV-Vis absorption spectra and excited-state properties, offering insights into the nature of electronic transitions, including the ICT character.

A typical computational workflow is outlined below.

Caption: A standard workflow for computational analysis of electronic properties.

Structure-Property Relationships and Applications

The electronic properties of nitrophenyl-substituted carbazoles are intricately linked to their molecular structure. Key relationships include:

-

Position of the Nitro Group: Substitution at the 3- and 6-positions of the carbazole core generally leads to stronger ICT character compared to substitution at other positions.

-

Number of Nitro Groups: Increasing the number of nitro groups enhances the electron-accepting strength, leading to a red-shift in both absorption and emission spectra and lower reduction potentials.

-

Substitution on the Phenyl Ring: Additional substituents on the nitrophenyl ring can further fine-tune the electronic properties.

These tunable properties make nitrophenyl-substituted carbazoles promising candidates for a variety of applications:

-

Organic Light-Emitting Diodes (OLEDs): Their charge-transporting capabilities and tunable emission colors make them suitable as emitters or host materials in OLEDs.[9]

-

Fluorescent Sensors: The sensitivity of their fluorescence to the local environment can be exploited for the detection of metal ions or other analytes. The interaction with an analyte can modulate the ICT process, leading to a change in fluorescence intensity or wavelength.[8][10][11][12]

The diagram below illustrates a potential mechanism for a "turn-off" fluorescent sensor for metal ions based on a nitrophenyl-substituted carbazole.

Caption: A simplified signaling pathway for a "turn-off" fluorescent sensor.

Conclusion

Nitrophenyl-substituted carbazoles represent a versatile class of organic molecules with a rich and tunable electronic landscape. The interplay between the electron-donating carbazole core and the electron-withdrawing nitrophenyl substituent gives rise to pronounced intramolecular charge transfer characteristics, which govern their photophysical and electrochemical behavior. A thorough understanding of their synthesis, properties, and the underlying structure-property relationships, as detailed in this guide, is paramount for the continued development of advanced materials for a wide array of scientific and technological applications. The detailed experimental and computational protocols provided herein serve as a valuable resource for researchers aiming to explore and exploit the unique electronic properties of these fascinating compounds.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. agilent.com [agilent.com]

- 7. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. nbinno.com [nbinno.com]

- 10. Phenylalanine-embedded carbazole-based fluorescent 'turn-off' chemosensor for the detection of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cris.tau.ac.il [cris.tau.ac.il]

- 12. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

An In-depth Technical Guide on the Solubility of 9-(4-Nitrophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-(4-Nitrophenyl)-9H-carbazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside available qualitative information. Additionally, potential biological signaling pathways relevant to carbazole derivatives are discussed and visualized.

Introduction to this compound

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The presence of the electron-withdrawing nitro group on the phenyl substituent can significantly influence its physicochemical properties, including solubility, which is a critical parameter in various applications such as drug discovery, organic electronics, and materials science.

Qualitative Solubility Data

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility data for this compound in various solvents. Therefore, the following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Water | e.g., 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Phosphate Buffer (pH 7.4) | e.g., 37 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method.[3][4] This protocol provides a reliable way to obtain the thermodynamic solubility.

4.1. Materials

-

This compound (solid)

-

Selected solvents of interest (e.g., ethanol, water, phosphate-buffered saline)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5] It is advisable to perform preliminary experiments to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the supernatant can be carefully collected.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Potential Signaling Pathway Involvement

While the direct biological activity and signaling pathway engagement of this compound are not well-documented, other carbazole derivatives have shown significant biological effects. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde has been reported to exhibit antitumor functions in human melanoma cells by reactivating the p53 signaling pathway.[6] This suggests that the carbazole scaffold can be a pharmacophore for targeting cancer-related pathways.

The p53 pathway is a crucial tumor suppressor pathway that regulates cell cycle arrest, apoptosis, and DNA repair. In many cancers, this pathway is inactivated. The reactivation of p53 is a promising strategy for cancer therapy. The proposed mechanism for the related carbazole derivative involves the phosphorylation of p38-MAPK and JNK, which in turn leads to the phosphorylation and activation of p53.[6]

5.1. p53 Signaling Pathway Diagram

Caption: Potential p53 signaling pathway activated by a carbazole derivative.

Conclusion

This technical guide outlines the current knowledge on the solubility of this compound. Although quantitative data is sparse, this document provides researchers with a robust experimental framework to determine this crucial parameter. The provided protocol for the shake-flask method, along with the illustrative workflow, offers a clear path for obtaining reliable solubility data. Furthermore, the exploration of potential biological activities through pathways like p53 highlights the importance of such physicochemical characterization in the broader context of drug discovery and development.

References

- 1. 9-(4-Nitrophenylsulfonyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 9-(4-Nitrophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(4-Nitrophenyl)-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound that has garnered significant interest in materials science and medicinal chemistry. Its derivatives are known for their potential applications as hole-transporting materials in organic light-emitting diodes (OLEDs), photovoltaics, and as scaffolds in drug discovery. A critical parameter for the application of such materials, particularly in electronic devices, is their thermal stability. High thermal stability ensures the material's integrity and performance under the operational temperatures of these devices. This technical guide aims to provide a comprehensive overview of the thermal properties of this compound, drawing upon available data for the compound and related structures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 288.3 g/mol | [1][2] |

| Appearance | Yellow solid | [3] |

Thermal Stability Analysis

Direct experimental data on the thermal decomposition temperature (Td) or glass transition temperature (Tg) for this compound is not currently published. However, we can infer its likely high thermal stability from related compounds. For instance, the structurally similar compound, 9-(4-Nitrophenylsulfonyl)-9H-carbazole, has a reported melting point of 466 K (193 °C), indicating a relatively stable crystal lattice.[4] It is important to note that the sulfonyl group in this related compound may influence its thermal properties differently than the direct phenyl linkage in the title compound.

Generally, the thermal decomposition of such aromatic nitro compounds involves the cleavage of the C-NO₂ bond as an initial step. The stability of the carbazole moiety itself is very high, and decomposition is more likely to be initiated at the nitro-substituted phenyl ring.

Experimental Protocols

While specific experimental data for this compound is unavailable, the following are standard protocols for conducting thermal analysis on similar organic small molecules.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

The pan is loaded into a TGA instrument.

-

The sample is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the compound.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, which typically includes heating, cooling, and isothermal steps. A common heating and cooling rate is 10 °C/min.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The glass transition is observed as a step change in the baseline of the DSC thermogram, while melting and crystallization are observed as endothermic and exothermic peaks, respectively.

Logical Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a novel organic compound like this compound.

Conclusion

While direct, quantitative thermal stability data for this compound is not available in the current literature, the established high thermal stability of the N-phenyl-carbazole family of compounds suggests that it is likely a thermally robust molecule. To definitively determine its thermal properties, experimental investigation using standard techniques such as TGA and DSC is required. The protocols and workflow outlined in this guide provide a clear framework for researchers to conduct such an analysis. A thorough understanding of the thermal stability of this compound is essential for its potential application in organic electronics and other fields where thermal stress is a critical factor.

References

Unveiling the Photonic Secrets: A Technical Guide to the Photophysical Properties of Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a versatile and powerful class of organic compounds, leaving a significant footprint in materials science, organic electronics, and medicinal chemistry. Their unique electronic structure, characterized by a planar, electron-rich aromatic core, endows them with a fascinating array of photophysical properties. This technical guide provides an in-depth exploration of these properties, offering a comprehensive resource for researchers and professionals working with carbazole-based molecules. We delve into the core photophysical parameters, detail the experimental protocols for their characterization, and visualize the underlying processes that govern their behavior.

Core Photophysical Properties of Carbazole Derivatives

The utility of carbazole derivatives in applications such as Organic Light-Emitting Diodes (OLEDs), solar cells, and fluorescent probes is intrinsically linked to their photophysical characteristics. These properties are highly tunable through synthetic modifications of the carbazole core, allowing for the rational design of molecules with tailored absorption, emission, and charge-transport capabilities.

Data Presentation

The following tables summarize key quantitative photophysical data for a selection of carbazole derivatives, categorized by their primary application. This allows for a comparative analysis of their performance metrics.

Table 1: Photophysical Properties of Carbazole Derivatives for Organic Light-Emitting Diodes (OLEDs)

| Compound/Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (PLQY, Φ_F) | HOMO (eV) | LUMO (eV) | Application Notes | Reference |

| BCzB-PPI | 300-350 | 450 (in THF) | 0.962 | -5.86 | -2.78 | Deep-blue emitter for non-doped OLEDs.[1] | [1] |

| MoCzB-PPI | 300-350 | 465 (in THF) | 0.922 | -5.75 | -2.74 | Blue emitter for non-doped OLEDs.[1] | [1] |

| IDC-PA | Not Specified | 450 (in DCM) | 0.84 | Not Specified | Not Specified | Deep-blue fluorescent emitter.[2][3] | [2][3] |

| IDC-Py | Not Specified | 439 (in DCM) | 0.78 | Not Specified | Not Specified | Deep-blue fluorescent emitter.[2][3] | [2][3] |

| H1 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Host material for green and blue PhOLEDs.[4] | [4] |

| H2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Host material for green and blue PhOLEDs, showing better performance than H1.[4] | [4] |

| Cz-OMeDPA | ~373 | Not Specified | Not Specified | Not Specified | Not Specified | Hole-Transporting Material (HTM) for Perovskite Solar Cells, also applicable to OLEDs. | [5] |

| 2Cz-OMeDPA | ~373 | Not Specified | Not Specified | Not Specified | Not Specified | Hole-Transporting Material (HTM) for Perovskite Solar Cells, also applicable to OLEDs. | [5] |

Table 2: Photophysical Properties of Carbazole Derivatives for Solar Cells

| Compound/Derivative | Absorption Max (λ_abs, nm) | HOMO (eV) | LUMO (eV) | Band Gap (E_g, eV) | Application Notes | Reference |

| Carbazole-H | Not Specified | -5.88 | -1.25 | 4.63 | Dye sensitizer for DSSCs.[6] | [6] |

| Carbazole-OH | Not Specified | -5.95 | -1.34 | 4.60 | Dye sensitizer for DSSCs.[6] | [6] |

| Carbazole-SH | Not Specified | -6.06 | -1.33 | 4.72 | Dye sensitizer for DSSCs.[6] | [6] |

| Carbazole-CH3 | Not Specified | -5.75 | -1.25 | 4.50 | Dye sensitizer for DSSCs with the highest light-absorption capacity in the series.[6] | [6] |

| D1-D9 (D-A-D Monomers) | Not Specified | -5.2 to -5.8 (ideal range) | ~3.75-4.0 (ideal range) | 1.2-1.9 (desirable range) | Theoretical study of electron donors for polymer solar cells.[7] | [7] |

| CT_NC5 | Not Specified | Not Specified | -1.81 | Not Specified | Promising sensitizer for Dye Sensitized Solar Cells (DSSC).[8] | [8] |

Table 3: Photophysical Properties of Carbazole-Based Fluorescent Probes

| Compound/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Analyte Detected | Key Feature | Reference |

| HCB-CNO (designed) | Not Specified | Not Specified | 0.485 | Hypochlorite (in mitochondria) | Large two-photon absorption cross-section (467 GM).[9] | [9] |

| FP2 | 367 | 460 | Not Specified | Zn²⁺ | Strong blue fluorescence.[10] | [10] |

| CBM | 365 (for imaging) | 535 | Not Specified | Cu²⁺ | Colorimetric and fluorescent probe.[11] | [11] |

| HCH | Not Specified | Not Specified | Not Specified | ClO⁻ | Water-soluble two-photon fluorescent probe.[12] | [12] |

| HCM | Not Specified | Not Specified | Not Specified | ClO⁻ | Water-soluble two-photon fluorescent probe.[12] | [12] |

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount for the development and application of carbazole derivatives. This section provides detailed methodologies for key experiments.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε), which relates to the probability of electronic transitions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or cyclohexane) at a concentration of approximately 1 x 10⁻³ M.

-

From the stock solution, prepare a series of dilutions to a final concentration range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M. The final absorbance should ideally be in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.[13][14]

-

Use a quartz cuvette with a 1 cm path length for all measurements.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).

-

The wavelength of maximum absorbance (λ_abs) is identified from the peak of the spectrum.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, including the wavelength of maximum emission (λ_em), and the fluorescence quantum yield (Φ_F).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the carbazole derivative in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[15]

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator over a range of longer wavelengths. The peak of this spectrum gives the λ_em.

-

Quantum Yield (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample. 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.90) is a common standard.[16]

-

Prepare a series of solutions of both the standard and the sample with absorbances at the excitation wavelength ranging from 0.02 to 0.1.[15]

-

Measure the absorbance and the integrated fluorescence intensity (area under the emission curve) for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad are the gradients of the linear plots, and η are the refractive indices of the solvents.[15][17]

-

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ_F), which is the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation:

-

Measurement Procedure:

-

The sample is excited by a high-repetition-rate pulsed laser.

-

The detector registers the arrival time of the first emitted photon after each excitation pulse.

-

The timing electronics measure the time delay between the excitation pulse and the detected photon.

-

This process is repeated millions of times, and the data is compiled into a histogram of photon counts versus time. This histogram represents the fluorescence decay curve.

-

An instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) to account for the temporal spread of the instrument.[20][21]

-

-

Data Analysis:

-

The fluorescence decay curve is analyzed by fitting it to a multi-exponential decay model, convoluted with the IRF. The fluorescence lifetime (τ_F) is extracted from this fit.

-

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the carbazole derivative, which are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Methodology:

-

Experimental Setup:

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[22][23]

-

The experiment is performed in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).[22][23]

-

The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[22]

-

-

Measurement Procedure:

-

A solution of the carbazole derivative (typically 1-5 mM) in the electrolyte solution is prepared.

-

The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

-

Data Analysis:

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming its energy level is -4.8 eV relative to the vacuum level):

-

E_HOMO = - (E_ox - E_Fc/Fc⁺ + 4.8) eV

-

E_LUMO = - (E_red - E_Fc/Fc⁺ + 4.8) eV

-

-

Mandatory Visualizations

Diagrams created using the DOT language to illustrate key concepts and workflows.

Intramolecular Charge Transfer (ICT) Mechanism

A fundamental process in many donor-acceptor carbazole derivatives is Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is promoted from the electron-donating carbazole moiety (Donor) to the electron-accepting group (Acceptor), leading to a charge-separated excited state. This process significantly influences the emission properties, often resulting in a large Stokes shift and solvent-dependent emission.[24][25][26]

Caption: Intramolecular Charge Transfer (ICT) process in a donor-acceptor carbazole derivative.

Experimental Workflow for Characterizing New Carbazole Derivatives

The characterization of a novel carbazole derivative follows a logical progression of experiments to elucidate its structural and photophysical properties. This workflow ensures a comprehensive understanding of the new molecule's potential for various applications.

Caption: A typical experimental workflow for the characterization of new carbazole derivatives.

This in-depth guide provides a foundational understanding of the photophysical properties of carbazole derivatives, equipping researchers and professionals with the knowledge to effectively synthesize, characterize, and apply these versatile molecules in their respective fields. The combination of quantitative data, detailed experimental protocols, and clear visualizations aims to facilitate innovation and accelerate the development of next-generation materials and technologies based on the remarkable carbazole scaffold.

References

- 1. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jnsam.com [jnsam.com]

- 7. Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Analyzing the Effect of Substituents on the Photophysical Properties of Carbazole-Based Two-Photon Fluorescent Probes for Hypochlorite in Mitochondria - Beijing Institute of Technology [pure.bit.edu.cn]

- 10. Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.uci.edu [chem.uci.edu]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. usherbrooke.ca [usherbrooke.ca]

- 19. photonics.com [photonics.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. researchgate.net [researchgate.net]

- 22. iieta.org [iieta.org]

- 23. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design [epstem.net]

- 24. Twisted intramolecular charge transfer in a carbazole-based chromophore: the stable [(4-N-carbazolyl)-2,3,5,6-tetrachlorophenyl]bis(2,3,5,6-tetrachlorophenyl)methyl radical - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Intramolecular through-space versus through-bond charge transfer in new donor-carbazole-acceptor type luminophores - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04884A [pubs.rsc.org]

- 26. Self-assembly and Luminescence Properties of Intramolecular Charge Transfer Compound of Carbazole Derivatives [yyhx.ciac.jl.cn]

An In-depth Technical Guide to 9-(4-Nitrophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 9-(4-Nitrophenyl)-9H-carbazole, a heterocyclic aromatic compound of interest in materials science and medicinal chemistry. This document summarizes key literature findings, presenting quantitative data in structured tables and detailing experimental protocols for its synthesis and characterization.

Core Compound Properties

This compound is a derivative of carbazole, a tricyclic aromatic compound with two benzene rings fused to a central nitrogen-containing five-membered ring. The addition of a 4-nitrophenyl group at the 9-position of the carbazole core significantly influences its electronic and steric properties, making it a subject of research for various applications.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 288.30 g/mol | --INVALID-LINK-- |

| Melting Point | 210.3–211.2 °C (483.3–484.2 K) | [Acta Cryst. (2005). E61, o3073–o3075][1] |

| Appearance | Yellow, block-shaped crystals | [Acta Cryst. (2005). E61, o3073–o3075][1] |

| ¹H NMR (CDCl₃, ppm) | 8.48 (d), 7.35 (t), additional multiplets between 7.3-8.2 | [Acta Cryst. (2005). E61, o3073–o3075][1] |

| Mass Spectrometry | m/z Top Peak: 288, 2nd Highest: 241, 3rd Highest: 242 (GC-MS) | --INVALID-LINK-- |

Crystal Structure

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are detailed in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [Acta Cryst. (2005). E61, o3073–o3075][1] |

| Space Group | P2₁/c | [Acta Cryst. (2005). E61, o3073–o3075][1] |

| Unit Cell Dimensions | a = 8.356(2) Å, b = 21.620(5) Å, c = 8.153(2) Å, β = 105.592(4)° | [Acta Cryst. (2005). E61, o3073–o3075][1] |

| Volume | 1418.7(6) ų | [Acta Cryst. (2005). E61, o3073–o3075][1] |

| Dihedral Angle | 53.08 (4)° (between carbazole and nitrobenzene rings) | [Acta Cryst. (2005). E61, o3073–o3075][1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Ullmann condensation being a prominent route.

Ullmann Condensation for Synthesis

A reported method involves the reaction of carbazole with 1-nitrobenzene in the presence of a base.[1]

Experimental Protocol:

-

Reactants: Carbazole (0.5 mmol, 83.6 mg) and potassium hydroxide (5.0 mmol, 280.0 mg) are dissolved in 1-nitrobenzene (10 ml).

-

Reaction: The mixture is stirred, resulting in a clear orange solution.

-

Crystallization: The solution is left undisturbed in the air for 8 days, allowing for the slow evaporation of the solvent and the formation of yellow, block-shaped crystals of this compound.

-

Purification: The crystals are washed with light petroleum and dried under vacuum.

-

Yield: 85.8%

Caption: Ullmann condensation workflow for the synthesis of this compound.

Potential Applications

While specific application data for this compound is limited, the broader class of carbazole derivatives has shown significant promise in materials science and medicinal chemistry.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely utilized as host materials in the emissive layer of OLEDs due to their excellent hole-transporting properties and high thermal stability. The general workflow for fabricating a solution-processed OLED using a carbazole-based emissive material is outlined below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 9-(4-Nitrophenyl)-9H-carbazole from Carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 9-(4-Nitrophenyl)-9H-carbazole, a valuable building block in medicinal chemistry and materials science. The featured protocol is based on a modified Ullmann condensation, a reliable and efficient method for N-arylation. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow, designed to be a practical resource for laboratory work.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities and unique photophysical properties. The N-arylation of carbazole, particularly with electron-withdrawing groups like a nitrophenyl moiety, can significantly modulate its electronic properties, leading to applications in the development of novel therapeutic agents and advanced organic electronic materials. The synthesis of this compound is a key step in the elaboration of more complex molecular architectures. The protocol detailed herein describes a robust and high-yielding synthesis from readily available starting materials.

Synthesis of this compound

The synthesis of this compound is achieved through the N-arylation of carbazole with a suitable 4-nitrophenylating agent. A common and effective method is the Ullmann condensation, which involves the copper-catalyzed reaction of an amine with an aryl halide. In the protocol presented here, a variation of this method is employed, reacting carbazole with 1-nitrobenzene in the presence of a strong base.

Reaction Scheme:

Carbazole reacts with 1-nitrobenzene in the presence of potassium hydroxide under reflux conditions to yield this compound.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis, workup, and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis described by Chen et al. in Acta Crystallographica Section E, 2005.[1]

Materials:

-

Carbazole (83.6 mg, 0.5 mmol)

-

Potassium hydroxide (280.0 mg, 5.0 mmol)

-

1-Nitrobenzene (10 ml)

-

Light petroleum

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine carbazole (83.6 mg, 0.5 mmol) and potassium hydroxide (280.0 mg, 5.0 mmol).

-

Solvent Addition: Add 10 ml of 1-nitrobenzene to the flask.

-

Reaction: Heat the mixture to reflux and stir vigorously for 2 hours. The reaction mixture will turn into a clear orange solution.

-

Crystallization: After 2 hours, remove the heat source and allow the solution to stand in the air for an extended period (e.g., 8 days) to facilitate the slow evaporation of the solvent and the formation of yellow, block-shaped crystals.

-

Isolation: Isolate the crystals by filtration.

-

Washing: Wash the collected crystals with light petroleum to remove any residual impurities.

-

Drying: Dry the purified product in a vacuum oven.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 85.8% | [1] |

| Melting Point | 483.3–484.2 K (210.15-211.05 °C) | [1] |

| Molecular Formula | C₁₈H₁₂N₂O₂ | |

| Molecular Weight | 288.30 g/mol | |

| ¹H NMR (CDCl₃, ppm) | 8.48 (d, J= 8.7 Hz, 2H), 8.15 (d, J= 7.8 Hz, 2H), 7.75 (d, J= 8.7 Hz, 2H), 7.50 (m, 4H), 7.35 (t, J= 6.6 Hz, 2H) | [1] |

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound, with characteristic shifts for the aromatic protons and carbons of the carbazole and nitrophenyl moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the aromatic C-H and C=C bonds.

-